molecular formula C12H16N2O4 B14937298 N-(3-ethoxypropyl)-2-nitrobenzamide

N-(3-ethoxypropyl)-2-nitrobenzamide

Cat. No.: B14937298
M. Wt: 252.27 g/mol
InChI Key: YZWLCCJWOREOPB-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-2-nitrobenzamide is an organic compound with the molecular formula C11H16N2O3 It is a derivative of benzamide, featuring a nitro group at the 2-position and an ethoxypropyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoic acid with 3-ethoxypropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to streamline the production.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl or aryl halides, nucleophiles such as sodium hydride (NaH).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: N-(3-ethoxypropyl)-2-aminobenzamide.

    Substitution: Various N-substituted benzamides.

    Hydrolysis: 2-nitrobenzoic acid and 3-ethoxypropylamine.

Scientific Research Applications

N-(3-ethoxypropyl)-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxypropyl)-2-aminobenzamide
  • N-(3-ethoxypropyl)-3,4-dimethylbenzamide
  • N-(3-ethoxypropyl)-3,5-difluorobenzamide

Uniqueness

N-(3-ethoxypropyl)-2-nitrobenzamide is unique due to the presence of both the nitro and ethoxypropyl groups, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the ethoxypropyl group enhances solubility and may influence the compound’s interaction with biological targets. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

N-(3-ethoxypropyl)-2-nitrobenzamide

InChI

InChI=1S/C12H16N2O4/c1-2-18-9-5-8-13-12(15)10-6-3-4-7-11(10)14(16)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,15)

InChI Key

YZWLCCJWOREOPB-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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